Pyridazine N-oxide
Overview
Description
Pyridazine N-oxide is a heterocyclic organic compound with the molecular formula C₄H₄N₂O. It is a derivative of pyridazine, where one of the nitrogen atoms in the ring is oxidized to form an N-oxide.
Mechanism of Action
Target of Action
Pyridazine N-oxide, also known as 1-oxidopyridazin-1-ium or Pyridazine 1-oxide, is a derivative of pyridazine and has been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazine derivatives have unique reactivity as a hydrogen atom transfer reagent in photochemical reactions . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
It’s known that pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might affect similar pathways and have downstream effects on cellular functions.
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel add additional value in drug discovery and development .
Result of Action
It’s known that pyridazine derivatives have been reported to possess antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
It’s known that pyridazine n-oxides have marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . This suggests that light energy might play a role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine N-oxide can be synthesized through several methods. One common approach involves the oxidation of pyridazine using hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst like sodium tungstate to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of pyridazine 1-oxide often involves continuous flow processes to ensure consistent quality and yield. The use of advanced oxidation techniques, such as catalytic oxidation with transition metal catalysts, is also explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Pyridazine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert pyridazine 1-oxide back to pyridazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, sodium tungstate as a catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher-order N-oxide derivatives.
Reduction: Pyridazine.
Substitution: Functionalized pyridazine derivatives with diverse chemical properties.
Scientific Research Applications
Pyridazine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Comparison with Similar Compounds
Pyridazine: The parent compound without the N-oxide group.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyrimidine: An isomeric compound with nitrogen atoms at positions 1 and 3.
Comparison: Pyridazine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more bioactive compared to its non-oxidized counterparts .
Properties
IUPAC Name |
1-oxidopyridazin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-6-4-2-1-3-5-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJBWMUZVXJIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](N=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163139 | |
Record name | Pyridazine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-42-7 | |
Record name | NSC343739 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridazine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridazine-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyridazine 1-oxide?
A1: Pyridazine 1-oxide has the molecular formula C4H4N2O and a molecular weight of 96.09 g/mol. []
Q2: What are the characteristic spectroscopic features of pyridazine 1-oxide?
A2:
1H NMR (300 MHz, CDCl3): δ 8.59 (1H, d, J = 6.6 Hz), 8.33 (1H, d, J = 6.6 Hz), 7.92–7.87 (1H, m), 7.29 (1H, dd, J = 5.7, 6.6 Hz).* 13C NMR (75 MHz, CDCl3): δ 149.8, 133.9, 133.6, 115.9. []* Other spectroscopic methods:* Mass spectrometry studies reveal a characteristic fragmentation pattern involving the loss of NO (M-30). []
Q3: What is the dipole moment of pyridazine 1-oxide and what does it indicate?
A3: The dipole moment of pyridazine 1-oxide, measured in benzene solution, is 5.21 D. This high value, compared to pyrazine 1-oxide (1.66 D) and 4-methylpyrimidine 1-oxide (3.72 D), indicates a significant separation of charge within the molecule. This is attributed to the arrangement of the nitrogen and oxygen atoms in the pyridazine ring. []
Q4: How does the N-oxide group influence the reactivity of pyridazine?
A4: The N-oxide group acts as an electron-withdrawing group, activating the pyridazine ring towards nucleophilic attack. This allows for direct functionalization at various positions on the ring, making pyridazine 1-oxide a versatile synthetic building block. []
Q5: Can you provide examples of reactions where the N-oxide group in pyridazine 1-oxide facilitates unique transformations?
A5: * Nucleophilic aromatic substitution: The presence of the N-oxide group enhances the reactivity of halogens or nitro groups at specific positions, enabling displacement reactions with various nucleophiles. [, ]* Ring-opening reactions: Upon exposure to UV light, pyridazine N-oxides undergo ring-opening, leading to the formation of reactive intermediates like cyclopropenyl ketones and furans. These intermediates can be further elaborated into various heterocycles, including pyrroles and 2-aminofurans. [, , , , ]* Grignard additions: Pyridazine 1-oxide undergoes ring opening upon reaction with Grignard reagents. Interestingly, aryl and alkynyl Grignard reagents lead to the formation of terminal E-enynes, while alkyl Grignard reagents afford 1,3-dienes. [, ]
Q6: Can pyridazine 1-oxide act as a precursor for metallocarbenes?
A6: Yes, recent research has demonstrated that pyridazine N-oxides can serve as precursors for generating metallocarbenes. For example, in the presence of a rhodium catalyst, they react with pyrroles to furnish valuable indole derivatives. []
Q7: What are some other heterocyclic systems that can be accessed from pyridazine 1-oxide through ring transformations?
A7: Pyridazine 1-oxide serves as a valuable precursor for synthesizing various heterocyclic systems including:* Pyridooxepins: Reaction with pyridynes leads to the formation of pyridooxepins. [, ]* Tropono[4,5-b]oxepines: Reaction with 4,5-didehydrotropone yields tropono[4,5-b]oxepines. []* Imidazo[1,2-b]pyridazine 1-oxides: Oxazolo[3,2-b]pyridazinium perchlorates react with hydroxylamine to yield intermediates that cyclize to imidazo[1,2-b]pyridazine 1-oxides upon treatment with mineral acid. []
Q8: Have computational methods been employed to study pyridazine 1-oxide derivatives?
A8: Yes, computational studies, including those utilizing high-level ab initio calculations and density functional theory, have been performed to investigate the structure, tautomerism, and reactivity of pyridazine 1-oxide and its derivatives. These studies provide valuable insights into the electronic properties and reactivity patterns of these compounds. []
Q9: How does modifying the structure of pyridazine 1-oxide influence its reactivity and biological activity?
A9:
Electronic effects: Introducing electron-withdrawing groups, such as halogens or nitro groups, generally enhances the reactivity of pyridazine 1-oxide towards nucleophilic substitution reactions. [, , ] * Steric effects: Bulky substituents can influence the regioselectivity of reactions by hindering approach to certain positions. []* Biological activity:* Studies on pyridazine 1-oxide derivatives bearing various substituents have revealed structure-activity relationships for antimicrobial activity, indicating the potential for designing new therapeutic agents. [, ]
Q10: How does pyridazine 1-oxide behave under photochemical conditions?
A10: Pyridazine 1-oxide exhibits interesting photochemical reactivity. Upon irradiation, it undergoes ring-opening reactions, generating reactive intermediates such as diazo compounds and oxaziridines. These intermediates can be trapped by various substrates, leading to the formation of new heterocyclic systems. [, , , ]
Q11: Can pyridazine N-oxides be used to generate reactive oxygen species?
A11: Yes, pyridazine N-oxides have been shown to release atomic oxygen (O(3P)) upon irradiation with light. This photoinduced generation of atomic oxygen enables the oxidation of aromatic C-H bonds, highlighting its potential in organic synthesis. Furthermore, water-soluble pyridazine N-oxides have demonstrated photoinduced DNA cleavage activity, suggesting potential applications in chemical biology. []
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